methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a complex organic compound with the molecular formula C18H20N2O5S. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrole ring, and a thiophene ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with an appropriate acylating agent to form the 2-oxoacetyl derivative. This intermediate is then reacted with a pyrrole derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-furancarboxylate
- Methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-pyridinecarboxylate
Uniqueness
Methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-[2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoacetyl]pyrrol-1-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-11-9-19(10-12(2)25-11)17(22)15(21)13-5-4-7-20(13)14-6-8-26-16(14)18(23)24-3/h4-8,11-12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKIAQQWZFPTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=CC=CN2C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.